N-(4-Chlorobenzyl)-3-oxobutanamide
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Overview
Description
N-(4-Chlorobenzyl)-3-oxobutanamide, also known as CB-OB, is a synthetic derivative of the naturally occurring compound 3-oxobutanamide. It is a versatile molecule that has a wide range of applications in the scientific community, from synthetic organic chemistry to biochemical and physiological studies.
Scientific Research Applications
Chemical Protection and Solvent Use
Protection of Carboxyl Groups: N-(4-Chlorobenzyl)-3-oxobutanamide acts as a reagent for the protection of carboxyl groups as their esters, which are more stable to acid than the corresponding benzyl esters. This is particularly useful in synthetic organic chemistry where protecting groups are needed to prevent certain reactions from occurring prematurely .
Solvent in Coatings: It is used as a solvent in paint strippers and waterborne coatings. This application takes advantage of its solvency properties, which can be critical in industrial processes .
Mechanism of Action
Target of Action
N-(4-Chlorobenzyl)-3-oxobutanamide is a complex compound with potential biological activity. Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to neurotransmission, particularly those involving acetylcholine . By interacting with enzymes like AChE and BuChE, these compounds can potentially affect the breakdown of acetylcholine, thereby influencing neurotransmission processes.
Pharmacokinetics
Similar compounds have shown satisfactory pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can facilitate their absorption and distribution.
Result of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may have potential inhibitory effects on certain enzymes, leading to changes in cellular processes such as neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Chlorobenzyl)-3-oxobutanamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, changes in environmental conditions can affect the biological and physiological response of the targets, thereby influencing the compound’s efficacy .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOHVIQOGIHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359298 |
Source
|
Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
78984-83-5 |
Source
|
Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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